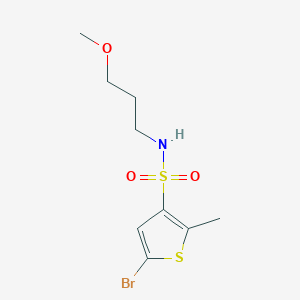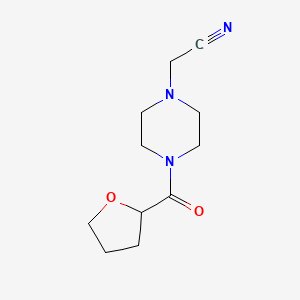
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is a complex organic compound that features both phosphanyl and silyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phosphanyl and silyl groups. Common reagents used in these reactions include tert-butylphosphine and triethylsilane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the silyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles like bromine or iodine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions on the pyrrole ring could introduce various functional groups.
科学的研究の応用
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism by which 2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, while the silyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(Di-tert-butylphosphanyl)phenyl derivatives: These compounds share the phosphanyl group but lack the silyl group.
1-(2-(triethylsilyl)phenyl)-1H-pyrrole derivatives: These compounds share the silyl group but lack the phosphanyl group.
Uniqueness
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is unique due to the presence of both phosphanyl and silyl groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields of research and industry.
特性
分子式 |
C24H40NPSi |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
ditert-butyl-[1-(2-triethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C24H40NPSi/c1-10-27(11-2,12-3)21-17-14-13-16-20(21)25-19-15-18-22(25)26(23(4,5)6)24(7,8)9/h13-19H,10-12H2,1-9H3 |
InChIキー |
SYBCCPWNSWARKO-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1N2C=CC=C2P(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)


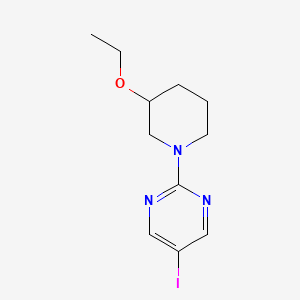
![2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)
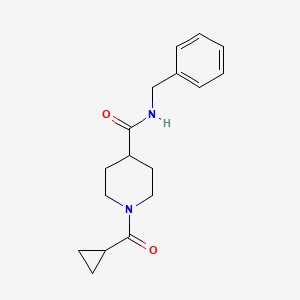

![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
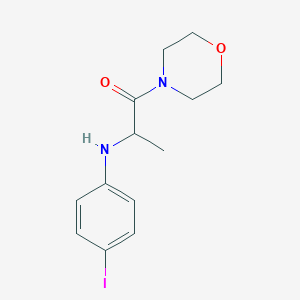
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
